N-phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Overview
Description
N-phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiophene, on the other hand, is a five-membered ring containing one sulfur atom . The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
Scientific Research Applications
N-phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene sulfonyl group, and the attachment of the phenyl group. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Sulfonylation: Introduction of the thiophene-2-sulfonyl group using sulfonyl chlorides under basic conditions.
Amidation: Formation of the carboxamide group through reaction with amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Mechanism of Action
The mechanism of action of N-phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
N-phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-phenylpiperidine-4-carboxamide: Lacks the thiophene-2-sulfonyl group, resulting in different chemical and biological properties.
Thiophene-2-sulfonylpiperidine-4-carboxamide: Lacks the phenyl group, affecting its reactivity and applications.
N-phenyl-1-(thiophene-2-sulfonyl)piperidine: Lacks the carboxamide group, altering its chemical behavior.
The uniqueness of this compound lies in its combination of the piperidine, thiophene, and phenyl groups, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
N-phenyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c19-16(17-14-5-2-1-3-6-14)13-8-10-18(11-9-13)23(20,21)15-7-4-12-22-15/h1-7,12-13H,8-11H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXNWHOQWURSAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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